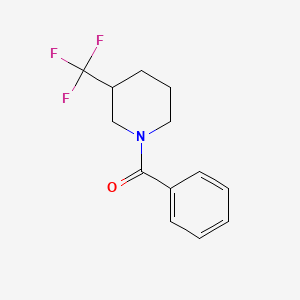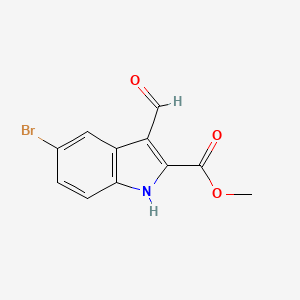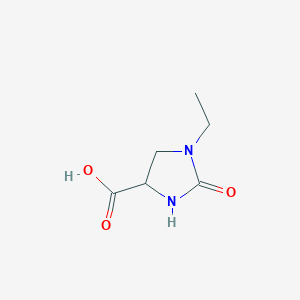![molecular formula C16H12BrFN2O3 B13486839 1-[3-Bromo-4-(4-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486839.png)
1-[3-Bromo-4-(4-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-bromo-4-(4-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a fluorophenoxy group, and a diazinane-2,4-dione core. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in chemistry, biology, and industrial applications.
准备方法
The synthesis of 1-[3-bromo-4-(4-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with a suitable brominating agent to introduce the bromine atom.
Coupling reaction: The brominated intermediate is then coupled with a diazinane-2,4-dione derivative under controlled conditions to form the final compound.
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
1-[3-bromo-4-(4-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
1-[3-bromo-4-(4-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Preliminary studies suggest that the compound may have pharmacological properties, making it a candidate for drug development and therapeutic applications.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism by which 1-[3-bromo-4-(4-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione exerts its effects is complex and involves multiple molecular targets and pathways. The compound interacts with specific enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical balance within cells. The exact molecular targets and pathways are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail.
相似化合物的比较
1-[3-bromo-4-(4-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
1-bromo-4-fluorobenzene: This compound shares the bromine and fluorine functional groups but lacks the diazinane-2,4-dione core, resulting in different chemical properties and reactivity.
4-bromo-2-(2-((4-fluorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: This compound has a similar fluorophenoxy group but includes additional functional groups that confer different biological and chemical properties.
属性
分子式 |
C16H12BrFN2O3 |
|---|---|
分子量 |
379.18 g/mol |
IUPAC 名称 |
1-[3-bromo-4-(4-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C16H12BrFN2O3/c17-13-9-11(20-8-7-15(21)19-16(20)22)3-6-14(13)23-12-4-1-10(18)2-5-12/h1-6,9H,7-8H2,(H,19,21,22) |
InChI 键 |
DKKGQKUKNRGVLF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate](/img/structure/B13486759.png)




![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13486778.png)

![3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13486785.png)





![5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine, bis(trifluoroacetic acid)](/img/structure/B13486823.png)
